molecular formula C11H11ClN2O B1439189 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 1049119-02-9

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1439189
CAS No.: 1049119-02-9
M. Wt: 222.67 g/mol
InChI Key: QMPVZTYWNUFOKQ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a chlorobenzyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of this compound alcohol or amine derivatives.

    Substitution: Formation of various substituted pyrazolones with different functional groups.

Scientific Research Applications

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its potential anticancer properties.

Comparison with Similar Compounds

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    4-chlorobenzyl chloride: A precursor in the synthesis of this compound, known for its reactivity in nucleophilic substitution reactions.

    5-methyl-2,4-dihydro-3H-pyrazol-3-one: The core structure of the compound, which can undergo various chemical modifications to produce different derivatives.

    4-chlorobenzyl alcohol: A related compound that can be oxidized to form 4-chlorobenzaldehyde or further to 4-chlorobenzoic acid.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7-10(11(15)14-13-7)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVZTYWNUFOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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